3-(2,5-Dimethoxyphenyl)propionyl chloride
Overview
Description
3-(2,5-Dimethoxyphenyl)propionyl chloride is an organic compound with the molecular formula C11H13ClO3 . It is a derivative of propionic acid .
Molecular Structure Analysis
The molecular structure of 3-(2,5-Dimethoxyphenyl)propionyl chloride consists of a propionyl chloride group attached to a 2,5-dimethoxyphenyl group . The exact 3D structure can be computed using appropriate software .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,5-Dimethoxyphenyl)propionyl chloride are not fully detailed in the search results. It has a molecular weight of 228.67 g/mol . More specific properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Overview
3-(2,5-Dimethoxyphenyl)propionyl chloride is a specialized chemical compound utilized in various scientific research areas. Its applications span from the synthesis of complex molecules to studies on polymer degradation and environmental biodegradation. This review focuses on elucidating the roles and implications of 3-(2,5-Dimethoxyphenyl)propionyl chloride in contemporary scientific investigations, excluding its utilization in drug formulations, dosages, and side effects.
Applications in Polymer Science and Environmental Studies
In the realm of polymer science, this compound has been implicated in the study of thermal degradation mechanisms, particularly in poly(vinyl chloride) (PVC) materials. Starnes (2002) provides a critical review of the thermal dehydrochlorination process in PVC, highlighting the foundational role of specific chloride and tertiary chloride structural defects formed during polymerization. This research is pivotal for understanding the degradation pathways and improving the environmental sustainability of PVC products (Starnes, 2002).
Role in Chemical Synthesis and Material Science
The chloride compound serves as a critical intermediate in the synthesis of advanced materials and chemicals. Chachignon, Guyon, and Cahard (2017) delve into the applications of trifluoromethanesulfonyl chloride (CF3SO2Cl), a related compound, in creating C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. Their work underscores the versatility of chloride reagents in organic synthesis, providing pathways for the creation of materials with novel properties (Chachignon, Guyon, & Cahard, 2017).
Environmental Biodegradation
The compound's relevance extends to environmental science, particularly in the biodegradation of persistent pollutants. Zhou et al. (2018) review the microbial catabolism of aryloxyphenoxy-propionate herbicides, demonstrating the compound's potential in facilitating the breakdown of environmentally persistent herbicides. This research highlights the environmental implications of chemical compounds in enhancing the biodegradation of pollutants (Zhou et al., 2018).
Safety and Hazards
3-(2,5-Dimethoxyphenyl)propionyl chloride is considered hazardous. It is corrosive, flammable, and highly toxic. It can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that this compound can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-(2,5-Dimethoxyphenyl)propionyl chloride may undergo oxidative addition with palladium, a transition metal catalyst . This process involves the donation of electrons from palladium to form a new palladium-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially affect pathways involving carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
It is known that suzuki–miyaura cross-coupling reactions, in which this compound may participate, are generally tolerant of a variety of reaction conditions .
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQIRTSKIHVAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)propionyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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